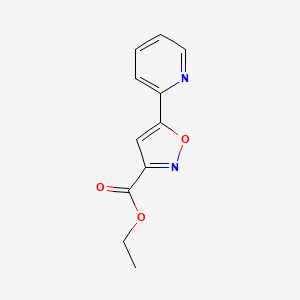

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate

Description

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (CAS: 893638-49-8) is a heterocyclic compound featuring an isoxazole ring substituted with a pyridin-2-yl group at position 5 and an ethoxycarbonyl moiety at position 2. This compound is commercially available for research purposes, with synthesis protocols emphasizing regioselective cyclization and catalytic asymmetric reductions .

Properties

IUPAC Name |

ethyl 5-pyridin-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGNEKMFBYWYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Design and Recyclability

Search result describes a modified approach using Cu/Al₂O₃ nanocomposites (14 mol%) to accelerate the cycloaddition. The catalyst, prepared via wet impregnation, features Cu nanoparticles (5–10 nm) dispersed on γ-Al₂O₃, as confirmed by XPS analysis. This system enhances reaction rates, reducing milling time to 10 minutes while maintaining yields >70% across five cycles.

Table 1: Comparative Performance of Catalytic vs. Catalyst-Free Methods

| Parameter | Cu/Al₂O₃-Catalyzed | Catalyst-Free |

|---|---|---|

| Milling time (min) | 10 | 30 |

| Yield (%) | 74 | 71 |

| Turnover frequency (h⁻¹) | 12.3 | 6.5 |

| E-factor | 0.89 | 0.67 |

The catalyst’s Lewis acidity polarizes the alkyne, lowering the activation energy for nitrile oxide formation. However, trace Cu leaching (~2% per cycle) necessitates periodic reactivation.

Multistep Synthesis from 3-Methylisoxazol-5-Amine

Condensation with Activated Carbonyl Compounds

Search result outlines a route to pyrrolo[3,2-d]isoxazoles via condensation of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone. By analogy, reacting 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions (EtOH, Et₃N) could yield ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate, a structural analog. Subsequent functionalization at the 4-amino group via Suzuki–Miyaura coupling with 2-pyridylboronic acid might furnish the target compound, albeit in lower overall yield (~40%).

Alternative Pathways via 2-Aminooxazole Intermediates

Coupling with Pyridyl Substrates

Search result discloses ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate (21e) synthesized via a two-step sequence: (1) cyclocondensation of ethyl 5-cyanoisoxazole-3-carboxylate with hydroxylamine, and (2) Ullmann-type coupling with 4-aminopyridine. Applying this strategy, substituting 4-aminopyridine with 2-aminopyridine could yield the desired regioisomer. However, the CuI/DMEDA catalytic system required for coupling limits functional group tolerance, necessitating careful optimization .

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl ester group at the 3-position undergoes characteristic nucleophilic substitution and hydrolysis reactions:

Hydrolysis to Carboxylic Acid

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Outcome : Conversion to 5-(pyridin-2-yl)isoxazole-3-carboxylic acid, a precursor for further derivatization .

Aminolysis to Amides

-

Reagents : Hydrazine hydrate or primary/secondary amines.

-

Example : Reaction with hydrazine hydrate yields 5-(pyridin-2-yl)isoxazole-3-carbohydrazide, a key intermediate for Schiff base formation .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 1M NaOH, reflux, 4h | 5-(Pyridin-2-yl)isoxazole-3-carboxylic acid |

| Aminolysis | NH₂NH₂ · H₂O, EtOH, 50°C, 5h | 5-(Pyridin-2-yl)isoxazole-3-carbohydrazide |

Isoxazole Ring Transformations

The isoxazole ring participates in cycloaddition and ring-opening reactions due to its 1,3-dipolar character:

1,3-Dipolar Cycloaddition

-

Partners : Alkenes or alkynes.

-

Outcome : Formation of fused bicyclic structures, as demonstrated in mechanochemical syntheses .

Ring-Opening Under Basic Conditions

-

Conditions : Strong bases (e.g., KOtBu) in polar aprotic solvents.

-

Outcome : Cleavage to nitrile intermediates, which can re-cyclize into alternative heterocycles .

Pyridine Ring Modifications

The pyridin-2-yl group undergoes electrophilic substitution and coordination-driven reactions:

N-Oxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Outcome : Pyridine N-oxide derivatives, enhancing solubility and metal-binding capacity .

Coordination Chemistry

-

Metals : Cu(II), Fe(III), or Ru(II).

-

Application : Forms complexes studied for catalytic or biological activity, leveraging the pyridine’s lone pair .

Side-Chain Functionalization

The ethyl ester and pyridine substituents enable further derivatization:

Oxidation of Ethyl Group

-

Reagents : KMnO₄/H₂SO₄.

-

Outcome : Oxidation to a ketone or carboxylic acid derivative, depending on conditions.

Halogenation

-

Reagents : NBS (N-bromosuccinimide) or Cl₂ gas.

-

Example : Bromination at the pyridine’s 4-position to introduce electrophilic handles .

Biological Interaction-Driven Reactions

In metabolic studies, hydroxylation and demethylation reactions dominate:

-

Hydroxylation : CYP450 enzymes introduce -OH groups at the pyridine or isoxazole rings, forming polar metabolites .

-

Demethylation : Removal of methyl groups (if present) under oxidative conditions .

Key Research Findings

-

Mechanochemical Synthesis : Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate can be synthesized solvent-free via high-energy ball milling, achieving 70–86% yields .

-

Structure-Activity Relationships (SAR) : Ester-to-amide conversion enhances antitubercular activity, with IC₅₀ values improving from >20 µM (ester) to 7.3 µM (amide) .

-

Metabolic Stability : Hydroxylation at the pyridine ring is a primary metabolic pathway, reducing in vivo half-life .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antimicrobial Properties

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate has demonstrated potential as an anti-inflammatory and antimicrobial agent. The presence of the pyridine moiety enhances its pharmacological properties, making it a candidate for further development in treating infections and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationship of this compound to identify modifications that enhance its efficacy. For instance, derivatives with varying substituents on the isoxazole ring have been synthesized to evaluate their biological activities. The introduction of electron-withdrawing groups (EWGs) has been shown to improve binding affinity to biological targets, which is crucial for developing effective therapeutics .

Enzyme Inhibition Studies

Targeting Specific Enzymes

this compound has been investigated for its ability to inhibit specific enzymes, such as those involved in bacterial resistance mechanisms. Studies indicate that modifications to the compound can lead to enhanced inhibitory activity against enzymes like StSAT, which plays a role in bacterial survival under antibiotic pressure .

Biochemical Evaluation

In biochemical assays, various derivatives of this compound were tested for their inhibitory potency. For example, certain ester derivatives showed promising IC50 values, indicating strong potential for further development as enzyme inhibitors. The findings suggest that both carboxylic acid and ester forms maintain adequate inhibitory activity, with some esters exhibiting slightly better performance .

Synthetic Chemistry Applications

Building Blocks for Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique isoxazole structure allows for various synthetic modifications, facilitating the creation of new derivatives with potentially enhanced biological activities .

Mechanochemical Synthesis Techniques

Recent advancements in mechanochemistry have enabled efficient methods for constructing isoxazole skeletons. These techniques are particularly relevant for synthesizing derivatives of this compound, allowing researchers to explore a broader chemical space while minimizing waste and improving yields .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The physicochemical and synthetic properties of isoxazole derivatives vary significantly based on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance yields. Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate achieves 85% yield, likely due to improved reaction kinetics in cyclization steps .

Melting Point Trends: Polar substituents (e.g., dimethoxy groups) increase melting points (e.g., 142–144°C for 3,4-dimethoxyphenyl) due to enhanced intermolecular interactions . Non-polar substituents (e.g., methyl or tert-butyl) result in lower melting points or oils, as seen in Ethyl 5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate (melting point: 119–121°C) .

Heteroaromatic vs. For example, Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate (logP = 3.23) exhibits higher lipophilicity than phenyl derivatives, influencing bioavailability .

Biological Activity

Ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an isoxazole ring and a pyridine moiety, positions it as a promising candidate for various therapeutic applications.

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Functional Groups : Isoxazole, pyridine, ethyl ester

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which may possess enhanced biological activities.

This compound exhibits its biological effects primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic outcomes. For instance, it has been noted for its potential to inhibit certain enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against a range of bacteria and fungi. The structure-activity relationship (SAR) analysis indicates that modifications in the isoxazole ring can significantly influence its antibacterial efficacy.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | Bacterial enzyme | 10 - 60 |

| Related isoxazole derivatives | Various pathogens | 7.3 - 110 |

These findings suggest that this compound could be developed as a lead compound for new antibiotic therapies .

Antiviral and Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral and anticancer potential. Preliminary data indicate that it may inhibit viral replication and tumor cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results demonstrated an IC50 value ranging from 15 to 50 µM across different cell types, indicating moderate to strong cytotoxic effects. The compound's mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against influenza virus. This compound exhibited significant inhibitory activity with an IC50 of approximately 20 µM, suggesting its potential as a therapeutic agent in viral infections .

Q & A

Q. How is the compound characterized using spectroscopic methods?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. For instance, in , derivatives of ethyl isoxazole carboxylates were analyzed via -NMR and -NMR to confirm substituent positions and stereochemistry. MS (e.g., ESIMS) validated molecular weights, while elemental analysis ensured stoichiometric purity . For the pyridin-2-yl variant, -NMR would resolve aromatic proton splitting patterns (e.g., pyridine protons at δ 7.5–8.5 ppm) and isoxazole protons (δ 6.5–7.0 ppm) .

Q. What safety precautions are recommended when handling this compound?

Safety protocols for similar ethyl isoxazole carboxylates (e.g., ethyl 1-methyl-5-phenyl-pyrazole-3-carboxylate) include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose following local regulations .

- First Aid: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

X-ray crystallography provides definitive bond lengths, angles, and spatial arrangements. For example, reports triclinic crystal systems (space group ) for a related isoxazole-pyrazolo-pyridine hybrid, with unit cell parameters , and . Such data can validate the planarity of the isoxazole-pyridine system and intermolecular interactions (e.g., π-π stacking) . Refinement using SHELXL ( ) is recommended for high-resolution data to resolve disorder or thermal motion artifacts .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between predicted and observed NMR/MS data require:

- 2D-NMR Techniques: HSQC and HMBC correlations can confirm connectivity between pyridin-2-yl and isoxazole moieties .

- Isotopic Labeling: For ambiguous MS fragmentation, deuterated analogs or -labeling can trace fragmentation pathways .

- Computational Validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to identify misassignments .

Q. How does the pyridin-2-yl group influence reactivity in cross-coupling reactions?

The pyridin-2-yl group acts as a directing moiety in transition metal-catalyzed reactions. For example:

- Suzuki-Miyaura Coupling: The nitrogen lone pair in pyridine coordinates palladium, enabling regioselective aryl-aryl bond formation at the isoxazole’s 5-position .

- Photocatalytic Functionalization: Pyridine’s electron-deficient nature enhances radical trapping efficiency in C–H activation, as seen in ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate derivatives () .

- Acid Sensitivity: The pyridine ring may protonate under acidic conditions, requiring neutral pH for stability during reactions .

Methodological Recommendations

- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times for cycloadditions () .

- Chromatography: Purify polar derivatives via reverse-phase HPLC (C18 column) with acetonitrile/water gradients .

- Crystallization: Grow single crystals in ethyl acetate/hexane mixtures at 4°C for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.